Tedisamil sesquifumarate
CAS No.:
Cat. No.: VC1839969
Molecular Formula: C50H76N4O12
Molecular Weight: 925.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C50H76N4O12 |
---|---|
Molecular Weight | 925.2 g/mol |
IUPAC Name | 3,7-bis(cyclopropylmethyl)spiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclopentane];(E)-but-2-enedioic acid |
Standard InChI | InChI=1S/2C19H32N2.3C4H4O4/c2*1-2-8-19(7-1)17-11-20(9-15-3-4-15)12-18(19)14-21(13-17)10-16-5-6-16;3*5-3(6)1-2-4(7)8/h2*15-18H,1-14H2;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
Standard InChI Key | AZPYPAVFNGFTGB-VQYXCCSOSA-N |
Isomeric SMILES | C1CC2(C3CN(CC2CN(C3)CC4CC4)CC5CC5)CC1.C1CC2(C3CN(CC2CN(C3)CC4CC4)CC5CC5)CC1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES | C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5.C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Identification and Properties
Tedisamil sesquifumarate is a fumaric acid salt of tedisamil, a potassium channel blocking agent. The compound has been investigated primarily for cardiovascular indications, particularly for the treatment of atrial fibrillation and flutter.
Chemical Structure and Identifiers
Tedisamil sesquifumarate is identified by the chemical formula C50H76N4O12 and has a molecular weight of 925.2 g/mol . The compound consists of tedisamil cations and fumarate anions in a specific ratio, forming a sesquifumarate salt. The parent compound tedisamil has the formula C19H32N2 .
Table 1: Chemical Identifiers of Tedisamil Sesquifumarate
Parameter | Value |
---|---|
Chemical Formula | C50H76N4O12 |
Molecular Weight | 925.2 g/mol |
CAS Registry Number | 150501-62-5 |
InChIKey | AZPYPAVFNGFTGB-VQYXCCSOSA-N |
IUPAC Name | 3,7-bis(cyclopropylmethyl)spiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclopentane];(E)-but-2-enedioic acid |
Source: Compiled from PubChem data
Structural Characteristics
The compound's chemical structure reveals important pharmacophoric elements that contribute to its biological activity. Crystallographic studies have shown that in the solid state, the tedisamil cations are protonated at only one nitrogen atom, forming an intramolecular hydrogen bond through the N+—H⋯N system . The fumarate and fumaric acid components create a complex network of hydrogen bonds, forming 50-membered rings through classical hydrogen bonding patterns, with the cations linked to these structures via C—H⋯O contacts .
X-ray crystallographic analysis reveals that the compound's crystal structure consists of protonated tedisamil cations, fumarate dianions, and fumaric acid molecules arranged in a specific spatial configuration that facilitates the formation of these extensive hydrogen bonding networks .
Mechanism of Action
Potassium Channel Blockade
Tedisamil functions primarily as a potassium channel blocker, distinguishing it from other antiarrhythmic agents through its specific ion channel targets and mechanism profile .
Electrophysiological Effects
The compound exhibits a novel mechanism of action by inhibiting multiple potassium currents, particularly:
These electrophysiological effects result in prolongation of the action potential and QT interval, categorizing tedisamil as a Class III antiarrhythmic agent . This mechanism allows it to work acutely against atrial fibrillation by affecting cardiac conduction and repolarization patterns .
Pharmacological Effects
Antiarrhythmic Activity
The primary pharmacological effect of tedisamil sesquifumarate is its antiarrhythmic activity, specifically targeting atrial fibrillation and flutter. Its potassium channel blocking properties make it effective for the rapid conversion of these arrhythmias to normal sinus rhythm .
Anti-ischemic Properties
A distinguishing feature of tedisamil is its additional anti-ischemic properties, which complement its antiarrhythmic effects . This dual mechanism is particularly significant since atrial fibrillation is often caused by or related to cardiac ischemia, and conversely, ischemia can be exacerbated by the increased oxygen demand during atrial fibrillation . The anti-ischemic effects make tedisamil potentially valuable in patients with comorbid ischemic heart disease and arrhythmias.
Cardiac Electrophysiology
Tedisamil impacts cardiac electrophysiology through:
-
Prolongation of the action potential duration
-
Extension of the effective refractory period
These effects collectively contribute to its ability to terminate and prevent the recurrence of atrial arrhythmias by interrupting the reentrant circuits that sustain these conditions.
Clinical Development and Trials
Atrial Fibrillation Trials
Several clinical trials have investigated tedisamil for the rapid conversion of atrial fibrillation or flutter to normal sinus rhythm. One significant study was a "Multi-center, double-blind, randomized, placebo-controlled, parallel group design study to evaluate the efficacy and safety of an extended infusion of Tedisamil Sesquifumarate in the rapid conversion of atrial fibrillation or flutter to normal sinus rhythm in subjects with recent onset atrial fibrillation or flutter" .
An important Phase III clinical trial focused specifically on female subjects with atrial fibrillation or flutter, with the following eligibility criteria:
Table 2: Key Inclusion Criteria for Tedisamil Clinical Trial
Inclusion Criteria | Specifications |
---|---|
Gender | Female only |
Age | >18 years |
Arrhythmia Documentation | Documented symptomatic atrial fibrillation or flutter |
Duration of Arrhythmia | >3 hours and <45 days at randomization |
Hemodynamic Status | No distress, hemodynamically stable (supine systolic BP >90 mmHg and diastolic BP <105 mmHg) |
Source: Adapted from clinical trial information
This gender-specific approach suggests potential differences in tedisamil's efficacy or safety profile between male and female patients, a consideration that has become increasingly important in cardiovascular pharmacotherapy.
Crystallographic Studies
Detailed crystallographic analyses of tedisamil sesquifumarate have revealed important structural characteristics that contribute to its physicochemical properties and potentially its biological activity.
Crystal Structure
X-ray crystallographic studies have shown that tedisamil sesquifumarate crystals exhibit a specific arrangement where each asymmetric unit contains protonated tedisamil cations, fumarate dianions, and fumaric acid molecules . The crystal structure details reveal:
-
Protonation occurs at only one nitrogen atom in the tedisamil cation
-
An intramolecular hydrogen bond forms through the N+—H⋯N system
-
The fumarate and fumaric acid components create extensive hydrogen bonding networks
-
Formation of 50-membered rings through classical hydrogen bonding
These structural features influence the compound's solubility, stability, and potentially its pharmacokinetic properties, which are crucial considerations for drug formulation and delivery.
Regulatory Status
Development and Marketing
Tedisamil sesquifumarate, also known by the trade name Pulzium, underwent clinical development for cardiovascular indications . The compound reached Phase III clinical trials, indicating significant progression through the drug development pipeline .
Future Perspectives
The unique dual mechanism of tedisamil as both an antiarrhythmic and anti-ischemic agent suggests potential value in specific patient populations, particularly those with both atrial arrhythmias and ischemic heart disease . Future research directions might include:
-
Targeted studies in specific patient subpopulations who might derive particular benefit from this dual mechanism
-
Investigation of modified formulations or delivery methods to optimize the therapeutic index
-
Exploration of combination therapies that might leverage tedisamil's unique pharmacological profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume